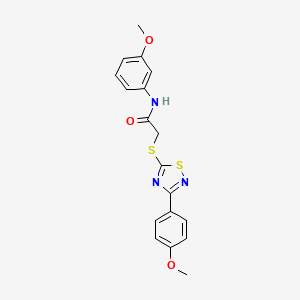

N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as MTAA, is a synthetic compound that has been studied for its potential therapeutic applications. In

Wissenschaftliche Forschungsanwendungen

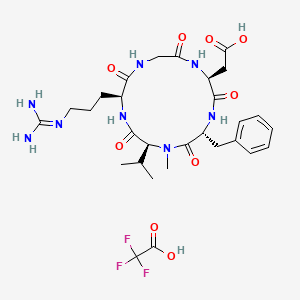

Selective Human Adenosine A3 Receptor Antagonists

Thiazole and thiadiazole derivatives, including compounds structurally related to the specified chemical, have been synthesized and evaluated for their selectivity as antagonists for human adenosine A3 receptors. These compounds have shown potent binding affinity and selectivity, with one derivative exhibiting a Ki value of 0.79 nM at human adenosine A3 receptors, suggesting potential applications in modulating adenosine receptor-mediated physiological processes (Jung et al., 2004).

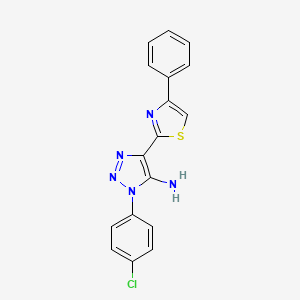

Anticancer and Antiviral Properties

Derivatives of thiadiazole, including those bearing structural similarities to the chemical of interest, have been explored for their pharmacophore hybridization approaches, showing promising anticancer properties. The synthesis of non-condensed pyrazoline-bearing hybrid molecules incorporating thiadiazole and dichloroacetic acid moieties has been proposed, with in vitro studies revealing significant anticancer activity against various cancer cell lines (Yushyn et al., 2022).

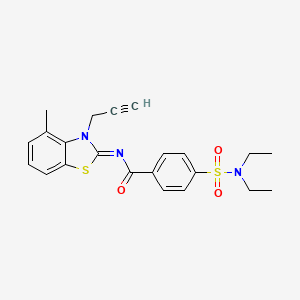

COX Inhibitory Activity

The investigation into the synthesis of 5,6-diaryl-1,2,4-triazine derivatives and their cyclooxygenase (COX) inhibitory activity has identified compounds with a 4-methoxyphenyl group that displayed strong inhibitory activity on the COX-2 enzyme. This suggests potential applications in designing anti-inflammatory agents with selective COX-2 inhibition properties (Ertas et al., 2022).

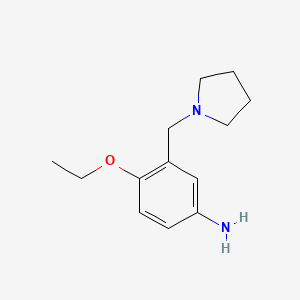

Novel Syntheses and Characterizations

Research into the synthesis and characterization of novel Δ2-1,3,4-thiadiazoline and Δ2-1,3,4-selenadiazoline derivatives has expanded the chemical space of thiadiazole-based compounds. These studies provide insights into the structural features conducive to biological activities, including antimicrobial and antioxidant properties, which can inform future applications in medicinal chemistry (Al-Khazragie et al., 2022).

Eigenschaften

IUPAC Name |

N-(3-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S2/c1-23-14-8-6-12(7-9-14)17-20-18(26-21-17)25-11-16(22)19-13-4-3-5-15(10-13)24-2/h3-10H,11H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPJIHRHPATASM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[6-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2810381.png)

![2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]acetamide](/img/structure/B2810383.png)

![N-[cyano(2-fluorophenyl)methyl]-1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2810385.png)

![Methyl 2-[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2810393.png)

![2-{[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2810401.png)